molecular formula C9H11F3N2O2 B12986967 tert-Butyl 1-(trifluoromethyl)-1H-pyrazole-5-carboxylate

tert-Butyl 1-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B12986967
M. Wt: 236.19 g/mol
InChI Key: YRUIBWDWCKRPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-(trifluoromethyl)-1H-pyrazole-5-carboxylate: is an organic compound that features a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of tert-butyl pyrazole-5-carboxylate with a trifluoromethylating agent. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF) in an organic solvent .

Industrial Production Methods: Industrial production of this compound may utilize continuous flow microreactor systems, which offer enhanced efficiency, scalability, and safety compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-(trifluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Organolithium reagents, Grignard reagents, bases like potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various trifluoromethylated derivatives, while coupling reactions can produce biaryl compounds .

Properties

Molecular Formula

C9H11F3N2O2

Molecular Weight

236.19 g/mol

IUPAC Name

tert-butyl 2-(trifluoromethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C9H11F3N2O2/c1-8(2,3)16-7(15)6-4-5-13-14(6)9(10,11)12/h4-5H,1-3H3

InChI Key

YRUIBWDWCKRPIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=NN1C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.